

## Ald-Ph-PEG2-Boc supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ald-Ph-PEG2-Boc

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# Ald-Ph-PEG2-Boc: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **Ald-Ph-PEG2-Boc** is a valuable chemical tool, primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its properties, suppliers, and key experimental protocols for its application in bioconjugation and drug discovery.

## **Product Overview and Supplier Information**

**Ald-Ph-PEG2-Boc**, with the CAS number 1807503-90-7, is a heterobifunctional linker.[1] It features a benzaldehyde group for reaction with aminooxy-containing molecules and a Boc-protected amine that can be deprotected to reveal a primary amine for further conjugation.[1] Its polyethylene glycol (PEG) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[2]

Several chemical suppliers offer **Ald-Ph-PEG2-Boc**. The following table summarizes key information from various vendors.



Supplier	Product Name	CAS Number	Molecular Weight ( g/mol )	Purity
BroadPharm	Ald-Ph-PEG2- NH-Boc	1807503-90-7	380.4	>95%
AxisPharm	Ald-Ph-PEG2- NH-Boc	1807503-90-7	380.44	≥95%
MedChemExpres s	Ald-Ph-PEG2- NH-Boc	1807503-90-7	380.44	>98%
GlycoMindSynth	Ald-Ph-PEG2- NHBoc	1807503-90-7	380.44	95-98%
Immunomart	Ald-Ph-PEG2- NH-Boc	1807503-90-7	380.44	Not Specified

## **Core Applications in PROTAC Synthesis**

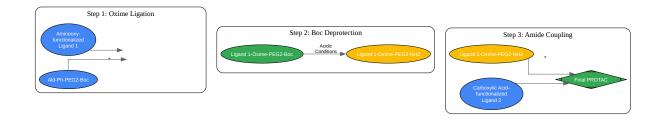
**Ald-Ph-PEG2-Boc** serves as a crucial building block in the modular synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which **Ald-Ph-PEG2-Boc** is a precursor, plays a critical role in bridging the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The synthesis of a PROTAC using **Ald-Ph-PEG2-Boc** typically involves a two-step process:

- Oxime Ligation: The benzaldehyde group of Ald-Ph-PEG2-Boc reacts with an aminooxyfunctionalized molecule, which could be either the target protein ligand or the E3 ligase ligand, to form a stable oxime bond.
- Boc Deprotection and Amide Coupling: The Boc protecting group on the other end of the linker is removed under acidic conditions to yield a free amine. This amine can then be coupled to the carboxylic acid of the second ligand (either the E3 ligase or target protein ligand, whichever was not used in the first step) via an amide bond formation reaction.



Below is a conceptual workflow for the synthesis of a PROTAC using Ald-Ph-PEG2-Boc.



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PROTAC Synthesis Workflow using Ald-Ph-PEG2-Boc.

# Experimental Protocols Boc Deprotection of the Amine Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that can be removed under acidic conditions. A general protocol for the deprotection of the amine in **Ald-Ph-PEG2-Boc** is as follows:

#### Materials:

- Boc-protected PEG linker (e.g., Ald-Ph-PEG2-Boc)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution (optional, for basic work-up)
- Brine



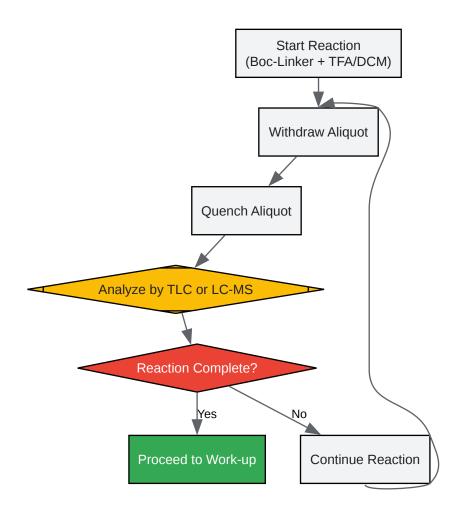
Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.
- Add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
   The deprotected amine product will be more polar than the starting material.
- Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x).
- The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the subsequent step.
- (Optional) For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO<sub>3</sub> solution, followed by brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.

Reaction Monitoring Workflow:





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Workflow for Monitoring Boc Deprotection.

## Oxime Ligation with the Benzaldehyde Group

The reaction between the benzaldehyde group of the linker and an aminooxy-containing molecule results in a stable oxime bond. This reaction is highly chemoselective and can be performed under mild conditions.

#### Materials:

- Aldehyde-functionalized PEG linker (e.g., Ald-Ph-PEG2-NH<sub>2</sub>)
- · Aminooxy-functionalized molecule
- Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

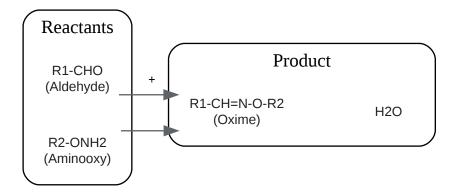


- Aniline or p-phenylenediamine (optional, as catalyst)
- DMSO (if needed to dissolve reagents)

#### Procedure:

- Dissolve the aminooxy-containing molecule in the reaction buffer.
- Dissolve the aldehyde-functionalized PEG linker in the reaction buffer (or a minimal amount of a co-solvent like DMSO before adding to the buffer).
- Combine the two solutions. A 1.5 to 10-fold molar excess of one reagent over the other is
  often used to drive the reaction to completion.
- (Optional) To accelerate the reaction, a catalyst such as aniline or p-phenylenediamine can be added to a final concentration of 10-100 mM.
- Incubate the reaction mixture at room temperature for 2 to 24 hours.
- Monitor the reaction progress by LC-MS or HPLC.
- Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

#### Oxime Ligation Reaction Mechanism:



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General scheme of an oxime ligation reaction.



### Conclusion

**Ald-Ph-PEG2-Boc** is a versatile and valuable tool for researchers engaged in the synthesis of complex bioconjugates, particularly in the rapidly advancing field of PROTAC development. The experimental protocols provided in this guide offer a solid foundation for the successful application of this linker in the laboratory. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

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### References

- 1. Ald-Ph-PEG2-NHBoc, 1807503-90-7 | BroadPharm [broadpharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Ald-Ph-PEG2-Boc supplier and purchasing information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106233#ald-ph-peg2-boc-supplier-and-purchasing-information]

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